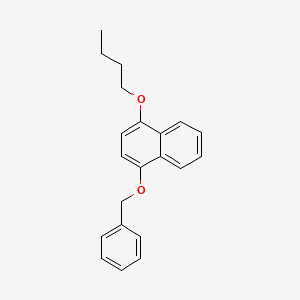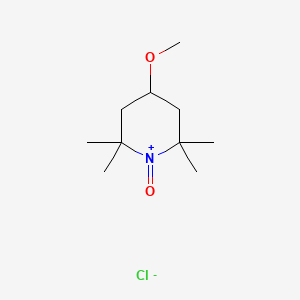
1,4-Cyclopentadiene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclopentadiene-1-carboxaldehyde is an organic compound with the molecular formula C6H6O. It is a derivative of cyclopentadiene, featuring an aldehyde functional group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cyclopentadiene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form a cyclohexene derivative, which is then oxidized to introduce the aldehyde group . Another method includes the direct functionalization of cyclopentadiene using formylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclopentadiene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and acids are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,4-Cyclopentadiene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and metallocenes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclopentadiene-1-carboxaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic nature of the cyclopentadiene ring, which can participate in cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene: Another derivative of cyclopentadiene with different substitution patterns.
2,4-Cyclopentadiene-1-carboxaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness
1,4-Cyclopentadiene-1-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopentadiene derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Propiedades
Número CAS |
105955-59-7 |
|---|---|
Fórmula molecular |
C6H6O |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
cyclopenta-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1,3-5H,2H2 |
Clave InChI |
DQMJLCSIZHIBGF-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


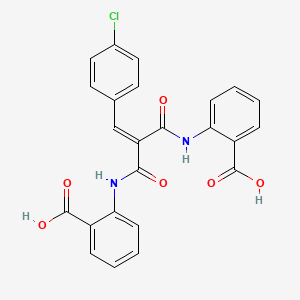
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
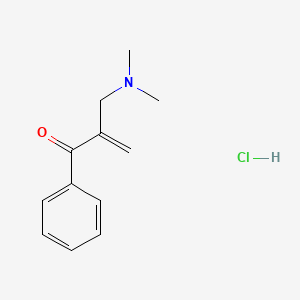
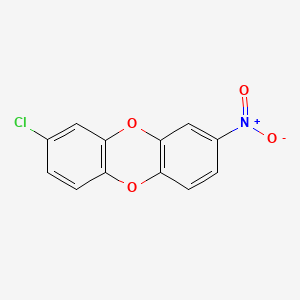
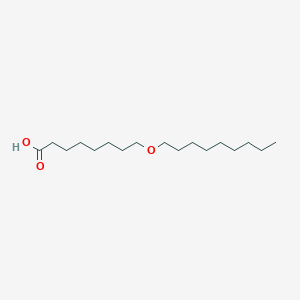
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
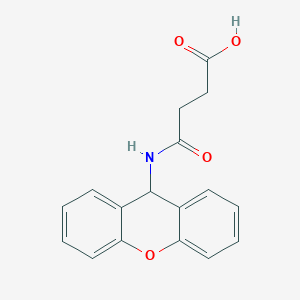
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)


